D-Alanine-13C3 is a stable isotope-labeled form of D-Alanine, a non-essential amino acid that plays crucial roles in protein synthesis and various metabolic processes. The chemical formula for D-Alanine-13C3 is C3H7NO2, where three carbon atoms are isotopically labeled with carbon-13. This labeling allows for enhanced tracking and analysis in biochemical studies, particularly in metabolic pathways and interactions within biological systems.
These reactions are essential for understanding its role in metabolic pathways and its behavior in biological systems .
D-Alanine is known for several biological activities:
The isotopic labeling with carbon-13 allows researchers to trace its metabolic fate and interactions more accurately in biological studies .
D-Alanine-13C3 can be synthesized through several methods:
D-Alanine-13C3 has several applications across various fields:
These applications leverage the unique properties of the carbon-13 isotope for enhanced analytical precision .
Interaction studies involving D-Alanine-13C3 focus on its role within biological systems:
These studies provide insights into how D-Alanine functions at a molecular level within living organisms.
D-Alanine-13C3 shares similarities with other amino acids and their isotopically labeled forms. Here are some comparable compounds:
Compound | Chemical Formula | Key Differences |
---|---|---|
L-Alanine | C3H7NO2 | L-isomer; involved primarily in protein synthesis. |
Glycine | C2H5NO2 | Simplest amino acid; no chiral center. |
L-Leucine | C6H13NO2 | Branched-chain amino acid; essential nutrient. |
D-Valine | C5H11NO2 | Another branched-chain amino acid; important for muscle metabolism. |
D-Alanine-13C3's unique labeling allows for specific tracking in metabolic studies, differentiating it from its non-labeled counterparts and other amino acids .
D-Alanine-¹³C₃ [(2R)-2-amino(1,2,3-¹³C₃)propanoic acid] retains the chiral configuration of natural D-alanine, with a carboxyl group (-COOH), an amino group (-NH₂), and a methyl side chain (-CH₃). The isotopic labeling specifically replaces all three carbon atoms with ¹³C, resulting in a molecular formula of ¹³C₃H₇NO₂ and a molecular weight of 92.072 g/mol. The ¹³C enrichment (≥99 atom%) minimizes natural abundance interference, enhancing sensitivity in NMR and MS analyses.
Table 1: Key Structural Properties of D-Alanine-¹³C₃
Property | Value |
---|---|
Molecular Formula | ¹³C₃H₇NO₂ |
Molecular Weight | 92.072 g/mol |
IUPAC Name | (2R)-2-amino(1,2,3-¹³C₃)propanoic acid |
Isotopic Purity | ≥99 atom% ¹³C |
Chiral Configuration | R (D-enantiomer) |
The synthesis of D-alanine-¹³C₃ involves two primary strategies:
Table 2: Comparison of Synthesis Methods
Method | Yield | Purity | Cost Efficiency |
---|---|---|---|
Chemical Synthesis | 60-70% | ≥98% | Moderate |
Microbial Fermentation | 80-90% | ≥99% | High |
The use of ¹³C-labeled amino acids began in the 1970s with studies on photosynthetic organisms like Spirulina platensis, which incorporated ¹³CO₂ into amino acids for metabolic tracing. D-Alanine-¹³C₃ gained prominence in the 1990s as NMR technology advanced, allowing real-time tracking of bacterial peptidoglycan synthesis and neurotransmitter cycling in mammalian brains. The 2000s saw hyperpolarized ¹³C-MRI applications, where D-alanine-¹³C₃ enabled non-invasive imaging of renal D-amino acid oxidase activity in vivo. Recent innovations include CRISPR-engineered microbial platforms and solid-phase peptide synthesis, which streamline the production of multi-labeled analogs for proteomics.
Table 3: Key Metabolic Applications
D-Alanine-¹³C₃ is incorporated into bacterial cell walls to study cross-linking mechanisms via solid-state NMR. In human proteins, it aids in methyl-group labeling for analyzing large complexes like G-protein-coupled receptors.
Metabolomic profiling with D-alanine-¹³C₃ identifies Ddl as the primary target of D-cycloserine in M. tuberculosis, validating its use as a second-line tuberculosis drug. Additionally, isotopic tracing screens for novel DAO inhibitors in neurodegenerative diseases.
D-Amino acid oxidase represents the primary enzymatic pathway for the oxidative deamination of D-Alanine-13C3, facilitating its stereospecific conversion to pyruvate-3-13C through a well-characterized flavin adenine dinucleotide-dependent mechanism [1] [2]. The enzyme exhibits exceptional stereoselectivity, demonstrating a Michaelis constant of 6.6 ± 0.2 millimolar for D-alanine substrates under physiological conditions at pH 8.35 [3] [4]. This oxidative transformation proceeds through a direct hydride transfer mechanism, wherein the substrate undergoes dehydrogenation to form an imino acid intermediate that subsequently hydrolyzes spontaneously to yield pyruvate-3-13C, ammonia, and hydrogen peroxide [1] [2].
Property | Value | Source/Condition | Reference |
---|---|---|---|
Km for D-alanine (mM) | 6.6 ± 0.2 | Porcine kidney enzyme, pH 8.35 | [3] [4] |
pH optimum | 8.3-8.4 | D-alanine and L-alanine substrates | [3] [1] |
Maximum initial rate ratio (D-alanine:L-alanine) | 5:1 | Comparative analysis | [3] |
Temperature range (K) | 277-327 | Stability studies | [5] |
Cofactor requirement | FAD | Flavin adenine dinucleotide | [1] [2] |
Product formation rate | Pyruvate-3-13C + NH3 + H2O2 | From D-Alanine-13C3 oxidation | [6] [1] |
Substrate specificity | Neutral D-amino acids preferred | D-alanine > L-alanine | [1] [2] |
The catalytic mechanism involves the formation of a ternary complex between the enzyme, flavin adenine dinucleotide cofactor, and D-Alanine-13C3 substrate [1]. The reaction proceeds through a hydride transfer from the α-carbon of D-Alanine-13C3 directly to the N(5) position of the flavin ring, with a distance of approximately 3.6 Å observed in crystallographic studies [1]. This direct transfer mechanism is supported by kinetic isotope effect studies demonstrating that carbon-hydrogen bond cleavage represents the rate-limiting step in the oxidative deamination process [7] [8].
The enzyme demonstrates remarkable substrate discrimination, exhibiting maximum initial rates for D-alanine that are approximately five times higher than those observed for L-alanine [3]. This stereochemical preference reflects the enzyme's active site architecture, which provides optimal positioning for D-amino acid substrates while creating steric constraints that impede L-amino acid binding and subsequent catalysis [1] [2]. The conversion of D-Alanine-13C3 through this pathway results in the formation of pyruvate-3-13C, preserving the isotopic labeling pattern and enabling subsequent metabolic tracing studies [6].
The thermodynamic characterization of D-amino acid oxidase-catalyzed oxidative deamination reveals favorable energetics for the conversion of D-Alanine-13C3 to pyruvate-3-13C under physiological conditions [5] [9]. Comprehensive calorimetric analyses demonstrate that the reaction exhibits an activation energy ranging from 45 to 55 kilojoules per mole, indicating moderate energetic barriers that are readily overcome under physiological temperatures [5] [9]. The temperature coefficient (Q10) values of 2.0 to 2.5 reflect typical enzymatic temperature dependencies, with reaction rates approximately doubling for every 10-degree Celsius increase within the physiologically relevant temperature range [5].
Parameter | Value | Conditions | Reference |
---|---|---|---|
Activation Energy (kJ/mol) | 45-55 | pH 8.3, D-alanine substrate | [5] [9] |
Temperature coefficient (Q10) | 2.0-2.5 | Temperature range 277-327K | [5] |
Enthalpy of reaction (ΔH) | Exothermic | D-alanine to pyruvate conversion | [5] [9] |
Entropy change (ΔS) | Positive | Product formation favored | [5] |
Free energy change (ΔG) | Negative (spontaneous) | Thermodynamically favorable | [5] [9] |
Heat capacity change (ΔCp) | Variable with temperature | Buffer and cofactor dependent | [5] |
Thermal stability T1/2 (°C) | 40-54 | Presence of FAD and glycerol | [5] |
The reaction pathway demonstrates exothermic characteristics, with negative enthalpy changes indicating that the conversion of D-Alanine-13C3 to pyruvate-3-13C releases energy to the surrounding environment [5] [9]. This exothermic nature contributes to the thermodynamic favorability of the oxidative deamination process and helps drive the reaction toward product formation under equilibrium conditions. The positive entropy change associated with the reaction reflects the increase in molecular disorder that accompanies the conversion of a single substrate molecule into multiple product species, including pyruvate-3-13C, ammonia, and hydrogen peroxide [5].
The overall free energy change for the reaction is negative, confirming that the oxidative deamination of D-Alanine-13C3 is thermodynamically spontaneous under standard biochemical conditions [5] [9]. This favorable thermodynamic profile ensures that the reaction proceeds efficiently in the forward direction without requiring additional energy input beyond the activation barrier. The heat capacity change exhibits temperature dependence and is influenced by buffer composition and cofactor availability, reflecting the complex interactions between the enzyme, substrate, and surrounding environment during catalysis [5].
Thermal stability studies reveal that the enzyme-substrate complex maintains activity across a broad temperature range, with half-life values of 40 to 54 degrees Celsius in the presence of stabilizing agents such as flavin adenine dinucleotide and glycerol [5]. This thermal robustness ensures reliable catalytic performance under diverse experimental and physiological conditions, making D-amino acid oxidase suitable for various biotechnological applications involving D-Alanine-13C3 conversion.
Alanine transaminase represents a critical enzymatic pathway for the stereospecific transamination of alanine substrates, facilitating the reversible transfer of amino groups between L-alanine and α-ketoglutarate to produce pyruvate and L-glutamate [10] [11]. However, the enzyme demonstrates pronounced stereochemical discrimination against D-Alanine-13C3, exhibiting stereoselectivity ratios exceeding 100:1 in favor of L-alanine substrates [12] [11]. This remarkable stereospecificity reflects the enzyme's active site architecture, which is optimized for L-amino acid recognition and binding through specific hydrogen bonding networks and electrostatic interactions [10] [11].
Parameter | Value | Product | Reference |
---|---|---|---|
Km for L-alanine (mM) | 10.12 | Pyruvate + L-glutamate | [13] |
Km for α-ketoglutarate (mM) | 4.0 | L-alanine + L-glutamate | [14] |
Vmax forward reaction (mM/min) | 0.48 | L-glutamate formation | [13] |
Vmax reverse reaction (mM/min) | 0.22 | L-alanine formation | [13] |
pH optimum | 8.0-8.5 | Optimal activity range | [10] [11] |
Cofactor requirement | Pyridoxal-5-phosphate (PLP) | Vitamin B6 derivative | [10] [11] |
Stereoselectivity ratio (L:D) | >100:1 | L-alanine highly preferred | [12] [11] |
The catalytic mechanism involves the formation of a pyridoxal-5-phosphate-dependent external aldimine intermediate between the enzyme cofactor and the amino acid substrate [10] [11]. This Schiff base formation is followed by α-hydrogen abstraction to generate a quinonoid intermediate, which subsequently undergoes protonation and hydrolysis to yield the corresponding α-keto acid product [11]. The strict requirement for pyridoxal-5-phosphate, a vitamin B6 derivative, underscores the enzyme's dependence on this cofactor for maintaining catalytic competence and ensuring proper substrate positioning within the active site [10] [11].
Kinetic analyses reveal that alanine transaminase exhibits a Michaelis constant of 10.12 millimolar for L-alanine and 4.0 millimolar for α-ketoglutarate, indicating moderate substrate affinity under physiological conditions [13] [14]. The maximum velocity for the forward reaction (L-alanine to pyruvate conversion) reaches 0.48 millimolar per minute, while the reverse reaction (pyruvate to L-alanine conversion) proceeds at 0.22 millimolar per minute, reflecting the thermodynamic preferences and kinetic constraints of the transamination process [13].
The enzyme operates optimally within a pH range of 8.0 to 8.5, corresponding to the ionization states required for optimal substrate binding and catalytic efficiency [10] [11]. This pH dependence reflects the protonation states of critical active site residues involved in substrate recognition, cofactor binding, and catalytic mechanism. Despite its high specificity for L-alanine, bacterial D-amino acid transaminases have been identified that exhibit limited activity toward D-Alanine-13C3, though this represents a minor metabolic pathway compared to the predominant L-alanine transamination route [12].
The incorporation of carbon-13 isotopes into D-Alanine-13C3 provides unique opportunities to investigate isotope effects on transamination reaction kinetics, revealing mechanistic insights into the stereospecific transformations catalyzed by alanine transaminase and related enzymes [15] [16]. Primary kinetic isotope effects involving carbon-13 substitution at the α-carbon position demonstrate magnitudes of 1.011 ± 0.004, indicating that carbon-carbon bond formation or cleavage contributes to the rate-limiting step of the transamination mechanism [17] [18]. These relatively small but measurable isotope effects reflect the reduced vibrational frequencies of carbon-13 bonds compared to carbon-12 bonds, resulting in altered transition state energies and reaction rates.
Isotope Effect Type | Magnitude | Mechanistic Interpretation | Reference |
---|---|---|---|
Primary deuterium KIE (D-alanine) | 9.1 ± 1.5 (low pH) | Rate-limiting C-H bond cleavage | [7] [8] |
Primary tritium KIE (D-alanine) | 12.6 | Confirms intrinsic isotope effect | [7] |
Secondary deuterium KIE | ~1.0 | No secondary contribution | [7] |
Solvent deuterium KIE | 3.1 ± 1.1 (pH 6) | Solvent involvement in transition state | [8] |
13C kinetic isotope effect | 1.011 ± 0.004 | Acyl carbon involvement | [17] [18] |
Heavy enzyme effect | 1.3 ± 0.1 | Protein vibrational coupling | [15] |
Double isotope effect | Product of individual KIEs | Concerted mechanism | [8] |
Computational studies utilizing density functional theory calculations predict carbon-13 isotope fractionation factors of approximately 9 per mil for the transamination of alanine substrates, with the carbon-2 position of pyruvate becoming enriched in carbon-13 relative to the corresponding position in alanine [19] [16]. These theoretical predictions align well with experimental observations and provide mechanistic insights into the transition state structure during amino group transfer reactions. The magnitude and direction of isotopic fractionation reflect the changes in bonding environment experienced by the labeled carbon atoms during the catalytic transformation.
Heavy enzyme kinetic isotope effects, involving the perdeuteration of alanine racemase, demonstrate magnitudes of approximately 1.3 ± 0.1 for both catalytic efficiency and maximum velocity parameters [15]. These heavy enzyme effects suggest coupling between protein vibrational motions and the chemical transformation, indicating that enzyme dynamics contribute to the catalytic mechanism beyond simple active site complementarity. The observation of heavy enzyme effects larger than the product of individual isotope effects suggests breakdown of the rule of the geometric mean, implicating coupled motion between protein and substrate during barrier crossing [15].
Solvent isotope effects in deuterium oxide demonstrate pH-dependent magnitudes ranging from 1.2 ± 0.2 at high pH to 3.1 ± 1.1 at pH 6, indicating solvent involvement in the rate-limiting step of the transamination mechanism [8]. These solvent effects reflect the participation of water molecules or hydroxide ions in proton transfer processes that accompany amino group transfer reactions. The pH dependence of solvent isotope effects provides evidence for ionization events that influence the catalytic mechanism and transition state structure.